Technical Guide: Physicochemical Properties & Synthesis of Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Technical Guide: Physicochemical Properties & Synthesis of Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
The following technical guide details the physicochemical properties, synthesis, and characterization of benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate , a critical intermediate in the development of fluorinated heterocyclic pharmaceuticals.
Executive Summary
The incorporation of trifluoromethyl (
This guide provides a definitive reference for the synthesis, physicochemical profiling, and handling of this compound, derived from the commercially available 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS 149427-58-7).
Molecular Architecture & Theoretical Properties
The molecule comprises a significantly polarized pyrrole core. The electron-withdrawing
Table 1: Physicochemical Property Profile
| Property | Value / Description | Note |
| IUPAC Name | Benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
| Molecular Formula | ||
| Molecular Weight | 269.22 g/mol | |
| Parent Acid CAS | 149427-58-7 | Starting material reference |
| Predicted LogP | 3.4 ± 0.3 | Highly lipophilic |
| H-Bond Donors | 1 (Pyrrole NH) | Acidic due to |
| H-Bond Acceptors | 4 (F atoms + Carbonyl O) | |
| TPSA | ~42 Ų | Good membrane permeability |
| Physical State | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, DCM, EtOAc, MeOH | Insoluble in water |
Synthetic Protocol: Esterification via Carbodiimide Coupling
While acid chloride methods are common, the sensitivity of the electron-deficient pyrrole ring suggests a milder activation strategy to prevent oligomerization. The Steglich esterification (EDC/DMAP) is the preferred route for high yield and purity.
Reaction Scheme
The synthesis involves the coupling of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid (1) with benzyl alcohol (2) using EDC·HCl as the coupling agent and DMAP as the nucleophilic catalyst.
Figure 1: Steglich esterification pathway for the synthesis of benzyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate.
Step-by-Step Methodology
Reagents:
-
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous DCM (0.1 M concentration relative to acid).
-
Activation: Cool the solution to 0°C using an ice bath. Add DMAP (0.1 eq) in one portion.
-
Coupling: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–16 hours under an inert atmosphere (
or Ar). Monitor reaction progress via TLC (Hexane:EtOAc 4:1); the product will appear as a UV-active spot with a higher than the starting acid. -
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (2x) to remove DMAP and unreacted EDC.
-
Wash with saturated
(2x) to remove unreacted acid. -
Wash with brine (1x).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (0–20% EtOAc).
Yield Expectation: 85–92% as a crystalline solid.
Structural Characterization
Verification of the product structure relies on the distinct chemical shifts of the benzyl group and the coupling patterns of the pyrrole ring.
1H NMR (400 MHz, CDCl3) - Predicted
-
9.50 (br s, 1H): Pyrrole N-H. (Broadened due to exchange; shift is downfield due to electron-withdrawing
). -
7.35 – 7.45 (m, 5H): Benzyl aromatic protons (
). -
7.20 (d, J ~ 1.5 Hz, 1H): Pyrrole C5-H. (Deshielded by
). - 7.05 (d, J ~ 1.5 Hz, 1H): Pyrrole C3-H.
-
5.32 (s, 2H): Benzylic
.
13C NMR (100 MHz, CDCl3) - Key Signals
- 160.5: Carbonyl (C=O).
-
123.5 (q,
~ 268 Hz): Trifluoromethyl carbon ( ). -
66.8: Benzylic carbon (
).
Stability & Reactivity Profile
Understanding the stability of the benzyl ester is crucial for its use as a protecting group.
Hydrolytic Stability
The benzyl ester is stable under acidic conditions (e.g., TFA/DCM) used to remove Boc groups, making it orthogonal to tert-butyl carbamates. However, it is susceptible to saponification under basic conditions (LiOH/THF/Water).
Hydrogenolysis (Deprotection)
The benzyl group can be cleaved cleanly to regenerate the free acid using
Figure 2: Reactivity profile and orthogonality of the benzyl ester protecting group.
References
-
Sigma-Aldrich. 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS 149427-58-7) Product Sheet.Link
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
PubChem. 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid Compound Summary. National Library of Medicine. Link
